
1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H14F3N3OS and its molecular weight is 377.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Material Properties
The study by Jeon et al. (2014) reveals insights into the crystal structure of a similar benzoylurea pesticide, providing a foundation for understanding the physical and chemical properties of urea derivatives in material science. This research highlights the significance of N—H⋯O hydrogen bonds and π–π interactions in forming three-dimensional architectures, crucial for the development of new materials with specific functionalities (Youngeun Jeon, Gihaeng Kang, Sangjin Lee, Tae Ho Kim, 2014).
Antifungal and Antibacterial Applications
Sujatha et al. (2019) demonstrate the synthesis and biological evaluation of aminothiazole derivatives, showcasing their potent antifungal and antibacterial activities. This study underscores the potential of thiazole-urea compounds in addressing microbial resistance, a growing concern in public health (K. Sujatha, Shilpa, R. Gani, 2019).
Anticholinesterase and Antioxidant Activities
The research by Kurt et al. (2015) on novel coumarylthiazole derivatives highlights the utility of urea and thiourea groups in inhibiting cholinesterases, a key target in Alzheimer's disease treatment. Furthermore, these compounds exhibit significant antioxidant capabilities, suggesting their potential in managing oxidative stress-related disorders (B. Z. Kurt, I. Gazioğlu, F. Sonmez, M. Kuçukislamoglu, 2015).
Agricultural Applications
Abad et al. (2004) explore the growth-promoting effects of phenyl-fluorinated urea derivatives on kiwifruits, demonstrating the impact of fluorine substitution on enhancing fruit growth. This research provides valuable insights into the development of agrochemicals designed to improve crop yield and quality (Antonio Abad, Consuelo Agulló, Ana C. Cuñat, Raquel Jimenez, Cristina Vilanova, 2004).
Photonic and Sensor Applications
The study on urea-doped ZnO films by Wang et al. (2018) for use in inverted polymer solar cells illustrates the potential of urea derivatives in enhancing the efficiency of photovoltaic devices. This research is pivotal for the development of next-generation solar cells with higher power conversion efficiencies (Zongtao Wang, Zhongqiang Wang, Ruqin Zhang, Kunpeng Guo, Yuezhen Wu, Hua Wang, Yuying Hao, Guo Chen, 2018).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-12-4-1-3-11(9-12)17-23-13(10-26-17)7-8-22-18(25)24-16-14(20)5-2-6-15(16)21/h1-6,9-10H,7-8H2,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLSNYLNJDTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)
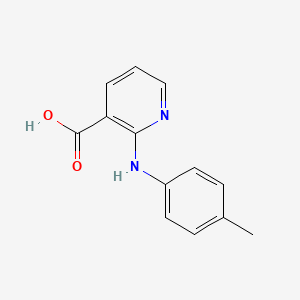

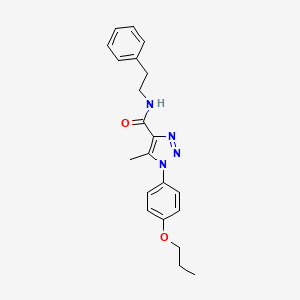
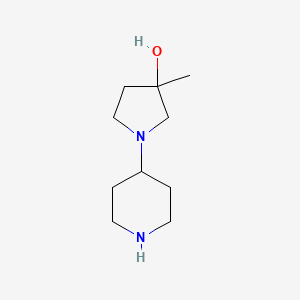
![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)
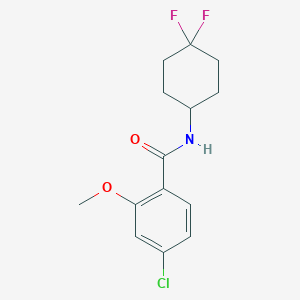
![4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2516451.png)
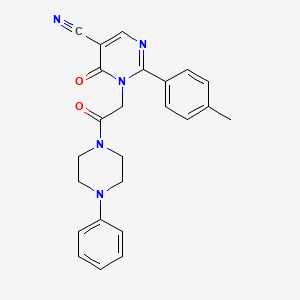
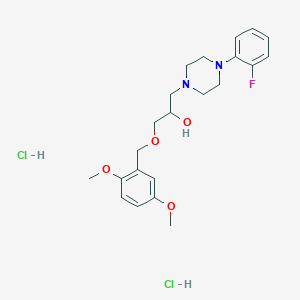
![(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2516456.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2516457.png)
![2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2516464.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B2516465.png)
